An In-Depth Technical Guide to 2-Bromo-6-butoxypyridine for Advanced Research Applications
An In-Depth Technical Guide to 2-Bromo-6-butoxypyridine for Advanced Research Applications
Executive Summary: 2-Bromo-6-butoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and a butoxy group at the 6-position, makes it a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. The butoxy group, in turn, modulates the compound's solubility and steric properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Bromo-6-butoxypyridine, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The fundamental properties of 2-Bromo-6-butoxypyridine are crucial for its handling, reaction optimization, and integration into synthetic workflows. These properties define its behavior in various chemical environments.
Identity and Physical Characteristics
2-Bromo-6-butoxypyridine is typically a liquid or a low-melting solid at room temperature, often described as a white to light yellow substance.[1] It is generally stable under standard laboratory conditions and soluble in common organic solvents like ethanol and dichloromethane.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO | [1] |
| Molecular Weight | 230.1 g/mol | [1] |
| CAS Number | 949160-14-9 | [2] |
| Appearance | White to light yellow solid/liquid | [1] |
| Density (Predicted) | 1.334 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 247.7 ± 20.0 °C | [1] |
| Flash Point | 103.6 °C | [1] |
| pKa (Predicted) | -0.24 ± 0.12 | [1] |
| Purity | ≥97% | [2] |
Spectroscopic Profile
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butoxy group. The pyridine protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their coupling patterns revealing their relative positions. The protons of the butoxy group will appear in the upfield region, with a triplet for the terminal methyl group, and multiplets for the methylene groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region (typically δ 110-160 ppm), with the carbon attached to the bromine atom being significantly influenced. The carbons of the butoxy group will appear in the upfield aliphatic region.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the pyridine ring, and C-O stretching from the ether linkage of the butoxy group.
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MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (230.1 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Purification
The synthesis of 2-Bromo-6-butoxypyridine is typically achieved through a nucleophilic aromatic substitution reaction.
Primary Synthetic Route
The most common method for preparing 2-Bromo-6-butoxypyridine involves the reaction of 2,6-dibromopyridine with sodium butoxide. In this reaction, the butoxide anion acts as a nucleophile, displacing one of the bromine atoms on the pyridine ring.
Causality of Experimental Choices:
-
Reactants: 2,6-dibromopyridine is used as the starting material due to the reactivity of the bromine atoms at the 2 and 6 positions towards nucleophilic substitution. Sodium butoxide is a strong nucleophile and a suitable source of the butoxy group.
-
Solvent: Anhydrous polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are typically used to dissolve the reactants and facilitate the reaction while avoiding unwanted side reactions with the strong base.
-
Temperature: The reaction may be heated to increase the rate of substitution.
Detailed Experimental Protocol: Synthesis of 2-Bromo-6-butoxypyridine
This protocol is a representative example based on general principles of nucleophilic aromatic substitution.
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Preparation: To a solution of n-butanol in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.
-
Alkoxide Formation: Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.
-
Substitution Reaction: Add a solution of 2,6-dibromopyridine in the same anhydrous solvent to the freshly prepared sodium butoxide solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Purification Workflow
The purification of the synthesized 2-Bromo-6-butoxypyridine is critical to remove unreacted starting materials and byproducts.
Caption: Purification workflow for 2-Bromo-6-butoxypyridine.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 2-Bromo-6-butoxypyridine stems from the reactivity of the bromine atom, making it a valuable intermediate in the construction of more complex molecules.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in 2-Bromo-6-butoxypyridine is highly amenable to various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in drug discovery, for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5]
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Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between 2-Bromo-6-butoxypyridine and a boronic acid or ester derivative. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position of the pyridine ring.[4]
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond with a terminal alkyne, leading to the synthesis of 2-alkynyl-6-butoxypyridine derivatives.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling 2-Bromo-6-butoxypyridine with a primary or secondary amine. This is a key transformation for the synthesis of substituted aminopyridines.
Causality of Reaction Components:
-
Palladium Catalyst: Palladium complexes are highly effective in catalyzing these cross-coupling reactions through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
-
Ligands: Phosphine-based ligands are often used to stabilize the palladium catalyst and modulate its reactivity and selectivity.
-
Base: A base is required to facilitate the transmetalation step and regenerate the active catalyst.
Logical Flow of Reactivity
The following diagram illustrates the key synthetic transformations of 2-Bromo-6-butoxypyridine.
Caption: Key reaction pathways of 2-Bromo-6-butoxypyridine.
Applications in Drug Discovery and Materials Science
Substituted pyridines are prevalent structural motifs in a wide range of pharmaceuticals and functional materials.[6] 2-Bromo-6-butoxypyridine serves as a crucial intermediate in the synthesis of these valuable compounds.[1]
-
Medicinal Chemistry: The pyridine core is a key pharmacophore in many drug molecules. The ability to functionalize the 2-position of the 6-butoxypyridine scaffold through cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of drug-like properties such as potency, selectivity, and pharmacokinetic profiles.[3][5] While specific drug candidates derived from this exact molecule are not detailed in the provided search results, its utility is analogous to other substituted bromopyridines used in the development of anticancer, anti-inflammatory, and antimicrobial agents.[3]
-
Materials Science: Pyridine-containing polymers and organic materials can exhibit interesting electronic and optical properties. 2-Bromo-6-butoxypyridine can be incorporated into polymeric structures or used as a precursor for the synthesis of organic light-emitting diode (OLED) materials, sensors, and catalysts.[3][7]
Safety, Handling, and Storage
Proper handling and storage of 2-Bromo-6-butoxypyridine are essential to ensure laboratory safety.
-
Hazards: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2]
-
Precautions: When handling, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] All operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]
-
Storage: 2-Bromo-6-butoxypyridine should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at 2-8 °C.[1][2]
Conclusion
2-Bromo-6-butoxypyridine is a synthetically valuable building block with significant potential in drug discovery and materials science. Its well-defined physicochemical properties and predictable reactivity in cross-coupling reactions make it an attractive starting material for the synthesis of a diverse range of functionalized pyridine derivatives. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.
References
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ChemBK. (2024, April 9). 2-Bromo-6-(tert-butoxy)pyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]
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PubChem. (2025, April 14). 2-Bromopyridine | C5H4BrN | CID 7973. Retrieved from [Link]
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MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-ethoxypyridine | C7H8BrNO | CID 1201018. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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